Butyl 2-fluoro-5-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-fluoro-5-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-2-3-6-15-11(14)9-7-8(13)4-5-10(9)12/h4-5,7,13H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOJGZIIJKAMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Butyl 2 Fluoro 5 Hydroxybenzoate
Esterification Routes to Butyl 2-fluoro-5-hydroxybenzoate
Esterification represents the most direct approach to this compound, involving the reaction of 2-fluoro-5-hydroxybenzoic acid with butanol. This transformation can be accomplished through various catalytic methods, each with its own set of advantages and specific applications.
Direct Esterification Approaches
Direct esterification methods involve the reaction of the carboxylic acid with the alcohol in the presence of a catalyst. The Fischer-Speier esterification is a classic example of this approach, typically employing a strong acid catalyst.
Fischer-Speier Esterification: This method involves heating a mixture of 2-fluoro-5-hydroxybenzoic acid and an excess of butanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.
A representative reaction is as follows:
Reactants: 2-fluoro-5-hydroxybenzoic acid, n-butanol
Catalyst: Concentrated H₂SO₄
Conditions: Reflux temperature, with continuous removal of water.
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | n-butanol | 118 | 8-12 | 85-95 |
| p-TsOH | n-butanol | 118 | 10-16 | 80-90 |
| Amberlyst 15 | n-butanol | 120 | 12-24 | 75-85 |
Steglich Esterification: For substrates that may be sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature and is highly efficient. wikipedia.orgnih.gov The primary advantage of this method is its mild reaction conditions, which helps to avoid potential side reactions. wikipedia.orgnih.gov
A typical Steglich esterification would involve:
Reactants: 2-fluoro-5-hydroxybenzoic acid, n-butanol
Reagents: DCC, DMAP (catalytic amount)
Solvent: Dichloromethane (CH₂Cl₂) or other aprotic solvents.
Conditions: Room temperature.
| Coupling Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DCC | DMAP | CH₂Cl₂ | 25 | 2-4 | >90 |
| EDC | DMAP | CH₂Cl₂ | 25 | 2-4 | >90 |
Transesterification Strategies
Transesterification is another valuable route for the synthesis of this compound. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org A plausible starting material for this approach is a more readily available ester of 2-fluoro-5-hydroxybenzoic acid, such as the methyl or ethyl ester.
The reaction equilibrium is driven towards the desired product by using a large excess of butanol or by removing the lower-boiling alcohol (e.g., methanol or ethanol) as it is formed. wikipedia.org Both acid and base catalysts can be employed for transesterification.
Acid-Catalyzed Transesterification: Similar to Fischer esterification, strong acids like H₂SO₄ or solid acid catalysts can be used.
Reactants: Methyl 2-fluoro-5-hydroxybenzoate, n-butanol
Catalyst: H₂SO₄
Conditions: Reflux, with removal of methanol.
Base-Catalyzed Transesterification: Bases such as sodium butoxide can also effectively catalyze the reaction. This method is often faster than acid-catalyzed transesterification but requires anhydrous conditions.
Reactants: Methyl 2-fluoro-5-hydroxybenzoate, n-butanol
Catalyst: Sodium butoxide (NaOBu)
Conditions: Room temperature to gentle heating.
| Catalyst | Starting Ester | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | Methyl 2-fluoro-5-hydroxybenzoate | n-butanol | 120-140 | 6-10 | 70-85 |
| NaOBu | Methyl 2-fluoro-5-hydroxybenzoate | n-butanol | 25-50 | 1-3 | 80-95 |
| Titanium(IV) isopropoxide | Methyl 2-fluoro-5-hydroxybenzoate | n-butanol | 100-120 | 4-8 | 75-90 |
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a green and highly selective alternative for the production of esters. Lipases are commonly employed for this purpose, as they can catalyze esterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. wikipedia.org
The lipase-catalyzed synthesis of this compound can be carried out either through direct esterification of the carboxylic acid with butanol or via transesterification of a simple alkyl ester. The use of immobilized lipases is particularly advantageous as it allows for easy separation and reuse of the biocatalyst. usm.my
Key parameters that influence the efficiency of the enzymatic synthesis include the choice of lipase (B570770), solvent, temperature, and the molar ratio of the substrates.
| Lipase Source | Reaction Type | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Candida antarctica lipase B (immobilized) | Esterification | Toluene | 50-60 | 24-48 | >95 |
| Rhizomucor miehei lipase (immobilized) | Esterification | n-Hexane | 40-50 | 48-72 | 85-95 |
| Pseudomonas cepacia lipase | Transesterification | Solvent-free | 50 | 24 | ~90 |
Synthesis via Precursors with Fluorine and Hydroxyl Functionalities
Regioselective Functionalization of Benzene (B151609) Rings
The synthesis of the key precursor, 2-fluoro-5-hydroxybenzoic acid, relies on the regioselective introduction of functional groups onto a benzene ring. A common route starts from a commercially available di-substituted benzene derivative, such as 5-bromo-2-fluorobenzoic acid.
In this approach, the bromine atom is selectively replaced by a hydroxyl group. This can be achieved through a nucleophilic aromatic substitution reaction, often catalyzed by a copper salt in the presence of a base.
Starting Material: 5-bromo-2-fluorobenzoic acid
Reagents: Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), Copper(I) oxide (Cu₂O) or other copper catalysts.
Solvent: Water or a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).
Conditions: High temperature.
This method provides a reliable way to introduce the hydroxyl group at the desired position, ortho to the fluorine atom and para to the carboxylic acid group.
Introduction of Fluorine and Hydroxyl Groups
The synthesis of precursors for this compound can also involve the sequential introduction of the fluorine and hydroxyl groups onto a simpler aromatic starting material.
Introduction of Fluorine: The fluorine atom can be introduced onto an aromatic ring through several methods. Electrophilic fluorination using reagents like Selectfluor® can be employed on an activated benzene ring. nih.gov Alternatively, nucleophilic aromatic substitution (SₙAr) on a suitably activated precursor, such as a dinitro-substituted benzene derivative, can be used. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is another classical method for introducing fluorine.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through various synthetic transformations. For instance, a methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol. Another common method is the hydrolysis of a diazonium salt. The hydroxylation of fluorobenzene derivatives can also be achieved, though controlling the regioselectivity can be challenging. nih.govacs.orgosti.gov
Once the 2-fluoro-5-hydroxybenzoic acid precursor is synthesized by any of these routes, it can then be esterified with butanol using the direct esterification methods described in section 2.1.1 to yield the final product, this compound.
Novel Synthetic Approaches and Green Chemistry Principles in this compound Synthesis
Traditional esterification methods, such as the Fischer-Speier esterification, typically involve the use of strong mineral acids like sulfuric acid as catalysts and often require harsh reaction conditions. While effective, these methods present several drawbacks, including corrosive environments, difficulty in catalyst separation, and the generation of acidic waste. In recent years, a strong emphasis has been placed on developing more sustainable and environmentally friendly synthetic routes in line with the principles of green chemistry.
Enzymatic Synthesis: A promising green alternative is the use of enzymes, particularly lipases, as biocatalysts. Lipase-catalyzed esterification offers high selectivity, milder reaction conditions (lower temperatures and pressures), and reduced formation of by-products. The enzymatic synthesis of phenolic acid esters has been successfully demonstrated, and this approach can be applied to the synthesis of this compound. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, further enhancing the sustainability of the process.
Heterogeneous Catalysis: The use of solid acid catalysts is another significant advancement in green esterification. These catalysts, which can include ion-exchange resins, zeolites, and functionalized silicas, offer several advantages over homogeneous catalysts. They are non-corrosive, easily separable from the reaction mixture by simple filtration, and can often be regenerated and reused multiple times. For the synthesis of this compound, a solid acid catalyst could facilitate the reaction between 2-fluoro-5-hydroxybenzoic acid and butanol, minimizing waste and simplifying the purification process.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of esterification, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture. The application of microwave technology to the synthesis of this compound could offer a more energy-efficient and rapid production method.
Flow Chemistry: Continuous flow synthesis represents a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a heated tube or channel, often packed with a solid catalyst. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and safety. For the synthesis of this compound, a continuous flow process could enable higher throughput, better heat and mass transfer, and safer operation, particularly for large-scale production.
Below is a table summarizing these novel and green synthetic approaches:
| Synthetic Approach | Catalyst/Technology | Key Green Chemistry Principles Addressed | Potential Advantages for this compound Synthesis |
| Enzymatic Synthesis | Immobilized Lipases | Use of Renewable Feedstocks (enzymes), Catalysis, Design for Energy Efficiency | High selectivity, mild reaction conditions, reduced by-products, catalyst reusability. |
| Heterogeneous Catalysis | Solid Acids (e.g., ion-exchange resins, zeolites) | Catalysis, Safer Solvents and Auxiliaries, Waste Prevention | Non-corrosive, easy catalyst separation and reuse, simplified purification. |
| Microwave-Assisted Synthesis | Microwave Reactor | Design for Energy Efficiency | Drastic reduction in reaction time, potential for higher yields. |
| Flow Chemistry | Continuous Flow Reactor | Inherently Safer Chemistry for Accident Prevention, Real-time Analysis for Pollution Prevention | Enhanced safety, precise process control, improved scalability and consistency. |
Synthetic Route Optimization and Process Scale-Up Considerations
Optimizing the synthetic route for this compound is crucial for maximizing yield, minimizing costs, and ensuring the process is viable for industrial production. This involves a systematic investigation of various reaction parameters and careful consideration of the challenges associated with scaling up the process from the laboratory to a pilot plant and eventually to full-scale manufacturing.
Optimization of Reaction Conditions: The efficiency of the esterification of 2-fluoro-5-hydroxybenzoic acid with butanol is influenced by several factors. A key parameter is the molar ratio of the reactants. While a stoichiometric ratio is theoretically sufficient, using an excess of butanol can shift the reaction equilibrium towards the product side, thereby increasing the yield. The choice and concentration of the catalyst are also critical. For a given catalyst, the optimal loading needs to be determined to achieve a high reaction rate without leading to unwanted side reactions. Temperature and reaction time are interdependent variables that must be optimized to ensure complete conversion without thermal degradation of the reactants or products.
Process Intensification: To enhance the efficiency of the synthesis, various process intensification strategies can be employed. Reactive distillation, which combines reaction and separation in a single unit, can be highly effective for equilibrium-limited reactions like esterification. By continuously removing water, a by-product of the reaction, the equilibrium is constantly shifted towards the formation of the ester, leading to higher conversions.
The following table provides a hypothetical set of parameters for the synthesis of this compound, illustrating the focus of optimization studies.
| Parameter | Laboratory Scale | Pilot Plant Scale | Key Optimization/Scale-Up Consideration |
| Reactant Ratio (Butanol:Acid) | 3:1 | 2:1 | Reducing excess butanol to improve process economy and reduce downstream separation costs. |
| Catalyst Loading (wt% of acid) | 5% | 2% | Minimizing catalyst usage while maintaining a high reaction rate to reduce costs. |
| Temperature (°C) | 120 | 140 | Optimizing for the best balance between reaction rate and potential for side reactions or degradation. |
| Reaction Time (hours) | 8 | 6 | Reducing cycle time to increase plant throughput. |
| Water Removal | Dean-Stark Trap | Reactive Distillation | Implementing more efficient water removal techniques to drive the reaction to completion. |
| Purification Method | Column Chromatography | Fractional Distillation | Transitioning to a more scalable and cost-effective purification method. |
Scale-Up Considerations: Translating a laboratory-scale synthesis to an industrial process presents several challenges.
Heat and Mass Transfer: As the reactor size increases, the surface-area-to-volume ratio decreases, which can lead to issues with heat dissipation and inefficient mixing. Proper reactor design and agitation are crucial to maintain uniform temperature and concentration profiles.
Safety: The handling of larger quantities of flammable solvents and potentially reactive chemicals requires rigorous safety protocols and engineered safety systems.
Downstream Processing: The isolation and purification of the final product become more complex at a larger scale. Efficient and scalable methods for catalyst removal, solvent recovery, and product purification are essential for an economically viable process.
Waste Management: The environmental impact of the process must be considered, and strategies for minimizing waste generation and treating effluents must be implemented.
By carefully addressing these optimization and scale-up challenges, a robust, efficient, and sustainable process for the production of this compound can be developed.
Advanced Spectroscopic and Spectrometric Elucidation of Butyl 2 Fluoro 5 Hydroxybenzoate Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.
¹H NMR Spectral Analysis and Proton Environments
The ¹H NMR spectrum of Butyl 2-fluoro-5-hydroxybenzoate is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will be characterized by a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons and the fluorine atom. The signals for the butyl chain will appear in the aliphatic region of the spectrum, with characteristic multiplicities and integrations.
The aromatic protons (H-3, H-4, and H-6) are expected to resonate in the downfield region, typically between 6.5 and 7.5 ppm, influenced by the electron-withdrawing nature of the ester and fluorine substituents and the electron-donating effect of the hydroxyl group. The proton ortho to the fluorine (H-3) would likely appear as a doublet of doublets, coupled to H-4 and the fluorine atom. The proton meta to the fluorine (H-6) would also likely be a doublet of doublets, with a smaller coupling to the fluorine. The proton para to the fluorine (H-4) would be expected to show coupling to both adjacent protons.
The protons of the butyl ester group will have predictable chemical shifts and splitting patterns. The O-CH₂ protons will be the most downfield of the butyl chain, appearing as a triplet. The subsequent methylene (B1212753) groups will show progressively upfield shifts, with the terminal methyl group appearing as a triplet. The hydroxyl proton will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 5.0 - 6.0 | br s | 1H |
| H-6 | ~7.2 | dd | 1H |
| H-4 | ~7.0 | dd | 1H |
| H-3 | ~6.8 | dd | 1H |
| -OCH₂- | ~4.3 | t | 2H |
| -OCH₂CH₂ - | ~1.7 | m | 2H |
| -CH₂CH₂ CH₃ | ~1.4 | m | 2H |
| -CH₃ | ~0.9 | t | 3H |
Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.
¹³C NMR Spectral Analysis and Carbon Skeletal Assignments
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester will be the most downfield signal, typically appearing in the range of 165-170 ppm.
The aromatic carbons will resonate between 110 and 160 ppm. The carbon bearing the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The carbon attached to the hydroxyl group (C-5) will also be downfield due to the oxygen's electronegativity. The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.
The carbon atoms of the butyl chain will appear in the upfield region of the spectrum. The carbon directly attached to the ester oxygen (-OCH₂-) will be the most downfield of the aliphatic carbons, followed by the other methylene carbons, and finally the terminal methyl carbon.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~166 |
| C-5 | ~155 (d) |
| C-2 | ~152 (d, ¹JCF) |
| C-1 | ~120 (d) |
| C-6 | ~118 (d) |
| C-3 | ~115 (d) |
| C-4 | ~112 (d) |
| -OCH₂- | ~65 |
| -OCH₂C H₂- | ~31 |
| -CH₂C H₂CH₃ | ~19 |
| -CH₃ | ~14 |
Note: Predicted values are based on analogous compounds and may vary. 'd' indicates a doublet due to C-F coupling.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine atom is sensitive to its electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift is typically observed in the range of -110 to -140 ppm relative to a standard such as CFCl₃. The signal will likely appear as a doublet of doublets due to coupling with the ortho (H-3) and meta (H-4) protons.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the connectivity within the butyl chain by showing cross-peaks between adjacent methylene and methyl protons. In the aromatic region, it would reveal the coupling network between H-3, H-4, and H-6.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom in both the aromatic ring and the butyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, a correlation between the -OCH₂- protons and the carbonyl carbon (C=O) would confirm the ester linkage. Correlations from the aromatic protons to the carbonyl carbon and to other aromatic carbons would solidify the assignment of the substituted benzene (B151609) ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov
Vibrational Band Assignments for Functional Groups
The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group will be observed as stronger bands just below 3000 cm⁻¹.
C=O Stretch: A very strong and sharp absorption band for the ester carbonyl group is expected in the range of 1700-1730 cm⁻¹. The exact position will be influenced by the electronic effects of the aromatic ring substituents.
C=C Stretches: Aromatic ring C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-O Stretches: The C-O stretching vibrations of the ester and the hydroxyl group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1200-1250 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C backbone of the butyl chain would be expected to show strong signals in the Raman spectrum.
Table 3: Predicted IR and Raman Vibrational Band Assignments for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| O-H Stretch | 3200-3600 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Strong | Strong |
| C=O Stretch (Ester) | 1700-1730 | Very Strong | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| C-F Stretch | 1200-1250 | Strong | Weak |
| C-O Stretch (Ester & Phenol) | 1000-1300 | Strong | Medium |
Hydrogen Bonding Interactions within this compound
A significant structural feature of this compound is the potential for intramolecular hydrogen bonding. This non-covalent interaction occurs between the hydrogen atom of the hydroxyl (-OH) group at the 5-position and the carbonyl oxygen atom (C=O) of the butyl ester group. This type of interaction is common in derivatives of salicylic (B10762653) acid and other 2-hydroxybenzoyl compounds. osti.govresearchgate.net
The formation of this internal hydrogen bond creates a stable, six-membered quasi-ring structure. This interaction has several spectroscopic consequences:
In Infrared (IR) spectroscopy, the O-H stretching vibration of a hydrogen-bonded hydroxyl group is typically observed at a lower frequency (wavenumber) and appears as a broad band compared to a free hydroxyl group.
In Nuclear Magnetic Resonance (NMR) spectroscopy, the proton of the hydroxyl group involved in a strong intramolecular hydrogen bond is significantly deshielded, causing its signal to appear at a much higher chemical shift (downfield) in the ¹H NMR spectrum.
The stability and geometry of this hydrogen bond are influenced by the electronic effects of the other substituents on the benzene ring, namely the fluorine atom at the 2-position. The fluorine atom's electron-withdrawing nature can modulate the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, thereby influencing the strength of the hydrogen bond. researchgate.net Studies on similar structures, such as salicylamides, show that such intramolecular bonds can be crucial in determining the molecule's conformation. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. acs.org For this compound, the molecular formula is C₁₁H₁₃FO₃. biosynth.com
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to within a few parts per million (ppm) of the theoretical value. This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. The analysis of this compound would involve ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the m/z of the resulting molecular ion, such as the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the calculated exact mass.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃FO₃ |
| Calculated Monoisotopic Mass | 212.0849 g/mol |
| Expected Ion (ESI+) | [C₁₁H₁₄FO₃]⁺ |
| Calculated m/z for [M+H]⁺ | 213.0921 |
The confirmation of the measured m/z value to be within a very small tolerance (e.g., < 5 ppm) of the calculated value of 213.0921 provides definitive evidence for the molecular formula C₁₁H₁₃FO₃. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from its aromatic system and carbonyl group, which act as chromophores.
The benzene ring and the conjugated ester group give rise to intense absorptions in the UV region, primarily due to π → π* transitions. The hydroxyl (-OH) and fluoro (-F) groups act as auxochromes, substituents that can modify the absorption characteristics (wavelength and intensity) of the chromophore. The lone pair of electrons on the oxygen of the hydroxyl group and the carbonyl group can also participate in lower energy n → π* transitions.
Benzophenone derivatives and other substituted aromatic compounds have been studied to understand how substituents affect their UV absorption. acs.orgtandfonline.com For this compound, the following electronic transitions are expected:
π → π Transitions:* These are typically high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring and the carbonyl group. Multiple bands are expected for substituted benzenes.
n → π Transition:* This is a lower-intensity absorption corresponding to the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This band often appears at a longer wavelength than the π → π* transitions.
The presence of the hydroxyl group, particularly its involvement in an intramolecular hydrogen bond, can cause a bathochromic (red) shift in the absorption maxima. whiterose.ac.uk
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region |
| π → π | Benzene Ring / Conjugated Ester | ~200-320 nm |
| n → π | Carbonyl Group (C=O) | > 300 nm |
The precise wavelengths (λmax) and molar absorptivities (ε) would be determined experimentally by recording the spectrum in a suitable solvent.
Chemical Reactivity and Mechanistic Studies of Butyl 2 Fluoro 5 Hydroxybenzoate
Hydrolysis Reactions and Ester Cleavage Pathways
The ester linkage in Butyl 2-fluoro-5-hydroxybenzoate is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-fluoro-5-hydroxybenzoic acid and butanol.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis. The reaction is reversible and proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. chemistrysteps.comchemguide.co.uklibretexts.orglibretexts.orglibretexts.org The mechanism involves the formation of a tetrahedral intermediate, followed by proton transfer and elimination of butanol to yield the carboxylic acid. chemistrysteps.comchemguide.co.uklibretexts.orgyoutube.com
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide. masterorganicchemistry.comstudysmarter.co.uk The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the butoxide ion, which is a stronger base than the resulting carboxylate, drives the reaction to completion. masterorganicchemistry.com The final products are the corresponding carboxylate salt and butanol. libretexts.orglibretexts.org
| Reaction | Reagents | Products | Key Features |
| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., dilute H₂SO₄ or HCl), H₂O | 2-fluoro-5-hydroxybenzoic acid, Butanol | Reversible, equilibrium-driven. chemistrysteps.com |
| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O/alcohol | Sodium or Potassium 2-fluoro-5-hydroxybenzoate, Butanol | Irreversible, proceeds to completion. chemistrysteps.com |
This table provides a summary of the hydrolysis reactions of this compound, with expected outcomes based on general ester hydrolysis principles.
Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group and deactivated by the electron-withdrawing fluorine atom and butyl ester group. The directing effects of these substituents determine the regioselectivity of the substitution. The powerful activating and ortho-, para-directing effect of the hydroxyl group is expected to dominate. wikipedia.orgcsbsju.edulibretexts.orgminia.edu.eg The fluorine atom is also an ortho-, para-director, while the ester group is a meta-director. wikipedia.orgcsbsju.eduminia.edu.eg Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group (C4 and C6).
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid is expected to introduce a nitro group onto the aromatic ring, primarily at the C4 and C6 positions. smolecule.com
Halogenation: Introduction of a halogen (e.g., Br or Cl) can be achieved using reagents like Br₂ in the presence of a Lewis acid or N-bromosuccinimide. Substitution will preferentially occur at the positions activated by the hydroxyl group. acs.org
| Reaction | Typical Reagents | Expected Major Products | Directing Influence |
| Nitration | HNO₃, H₂SO₄ | Butyl 2-fluoro-5-hydroxy-4-nitrobenzoate and Butyl 2-fluoro-5-hydroxy-6-nitrobenzoate | -OH group directs ortho and para. minia.edu.eg |
| Bromination | Br₂, FeBr₃ | Butyl 4-bromo-2-fluoro-5-hydroxybenzoate and Butyl 6-bromo-2-fluoro-5-hydroxybenzoate | -OH group directs ortho and para. minia.edu.eg |
This interactive table outlines potential electrophilic aromatic substitution reactions and the predicted regiochemical outcomes based on substituent effects.
Nucleophilic Reactions at the Ester Carbonyl
The carbonyl carbon of the ester group is electrophilic and can be attacked by various nucleophiles, leading to substitution of the butoxy group.
Aminolysis: Reaction with primary or secondary amines can convert the ester into the corresponding amide. This reaction is typically slower than hydrolysis and may require heating.
Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the butyl group for the new alkyl group.
| Reaction | Nucleophile | Product |
| Aminolysis | R-NH₂ (Primary Amine) | N-alkyl-2-fluoro-5-hydroxybenzamide |
| Transesterification | R'-OH (another alcohol) | R'-2-fluoro-5-hydroxybenzoate |
This table summarizes nucleophilic acyl substitution reactions at the ester carbonyl of this compound.
Reactions Involving the Hydroxyl Group (e.g., Alkylation, Acylation)
The phenolic hydroxyl group is nucleophilic and can undergo reactions such as alkylation and acylation.
Alkylation (Williamson Ether Synthesis): Deprotonation of the hydroxyl group with a base (e.g., NaH or K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding ether. nih.gov
Acylation: The hydroxyl group can be acylated using acylating agents like acetyl chloride or acetic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form an ester.
| Reaction | Reagents | Product |
| Alkylation | 1. NaH or K₂CO₃2. R-X (e.g., CH₃I) | Butyl 2-fluoro-5-alkoxybenzoate |
| Acylation | Acetyl chloride, Pyridine | Butyl 5-acetoxy-2-fluorobenzoate |
This table illustrates the reactivity of the hydroxyl group in this compound towards alkylation and acylation.
Reactions Involving the Fluorine Atom (e.g., Substitution, Elimination)
The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNA) unless the ring is highly activated by strong electron-withdrawing groups in the ortho and para positions. google.comamelica.org In the case of this compound, the presence of the activating hydroxyl group makes direct nucleophilic substitution of the fluorine atom challenging under standard conditions. However, under forcing conditions with strong nucleophiles, or through metal-catalyzed processes, substitution might be achievable.
| Reaction Type | Potential Reagents | Potential Product | Note |
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe), high temperature | Butyl 2-methoxy-5-hydroxybenzoate | Generally difficult due to the presence of an activating group. google.comamelica.org |
This table outlines the potential for reactions involving the fluorine atom, highlighting the generally low reactivity in nucleophilic aromatic substitution.
Oxidation and Reduction Processes of this compound
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone-type structure under specific conditions using oxidizing agents. However, the aromatic ring itself is relatively stable to oxidation.
Reduction: The ester group can be reduced to a primary alcohol (2-fluoro-5-hydroxybenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation at high pressure and temperature, although this may also affect other functional groups. nih.govpsu.edutue.nlresearchgate.netacs.org
| Process | Reagents | Major Product |
| Oxidation of -OH | Mild oxidizing agent (e.g., Fremy's salt) | Butyl 2-fluoro-1,4-benzoquinone-5-carboxylate (predicted) |
| Reduction of Ester | LiAlH₄, then H₃O⁺ | 2-fluoro-5-hydroxybenzyl alcohol |
| Reduction of Ring | H₂, High Pressure, High Temperature, Rh/C or Ru catalyst | Butyl 2-fluoro-5-hydroxycyclohexanecarboxylate |
This table summarizes the potential oxidation and reduction reactions of this compound.
Catalytic Transformations Involving this compound
The functional groups on this compound allow it to participate in various catalytic transformations, particularly cross-coupling reactions.
Cross-Coupling Reactions: The aryl halide (or triflate derived from the hydroxyl group) can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govacs.orgacs.orgyoutube.com Copper-catalyzed reactions are also a possibility for certain transformations. nih.govberkeley.edu
| Reaction Type | Catalyst System | Coupling Partner | Potential Product |
| Suzuki Coupling (of corresponding aryl halide) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Arylboronic acid | Butyl 2-aryl-5-hydroxybenzoate derivative |
| Buchwald-Hartwig Amination (of corresponding aryl halide) | Pd catalyst, Ligand, Base | Amine | Butyl 2-amino-5-hydroxybenzoate derivative |
This table provides an overview of potential catalytic cross-coupling reactions involving derivatives of this compound.
Derivatization and Structural Modifications of Butyl 2 Fluoro 5 Hydroxybenzoate
Modifications of the Butyl Ester Moiety
The butyl ester group of Butyl 2-fluoro-5-hydroxybenzoate is a primary site for chemical modification, principally through hydrolysis and transesterification reactions.
Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 2-fluoro-5-hydroxybenzoic acid. This reaction is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran and water chemicalbook.com. This transformation converts the relatively lipophilic ester into a more polar carboxylic acid, significantly altering its solubility and potential for further reactions at the carboxyl group.
Transesterification: The butyl group can be exchanged with other alkyl or aryl groups through transesterification. While specific studies on this compound are not prevalent, research on structurally similar p-hydroxybenzoate esters (parabens) demonstrates that this reaction can be catalyzed by enzymes in biological systems, particularly in the presence of alcohols nih.gov. For instance, in the presence of ethanol, the butyl ester could be converted to an ethyl ester nih.gov. Chemically, this can be achieved using an excess of the desired alcohol under acidic or basic catalysis. The length and branching of the new ester chain can influence the compound's physical properties, such as its melting point and solubility econstor.eu.
| Modification | Reagents and Conditions | Product | Impact on Properties |
| Hydrolysis | LiOH, THF/H₂O | 2-fluoro-5-hydroxybenzoic acid | Increased polarity and water solubility |
| Transesterification | Excess ROH, Acid or Base Catalyst | Alkyl 2-fluoro-5-hydroxybenzoate | Altered lipophilicity and physical state |
Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group at the 5-position is another key site for derivatization, allowing for the formation of ethers and esters. These modifications can significantly impact the electronic properties of the aromatic ring and the hydrogen bonding capacity of the molecule.
Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides or other electrophiles in the presence of a base. This reaction replaces the acidic phenolic proton with an alkyl or aryl group, which can alter the molecule's solubility and steric bulk.
Esterification: Acylation of the hydroxyl group with acyl chlorides or anhydrides in the presence of a base leads to the formation of a second ester functionality researchgate.netlibretexts.org. For example, reaction with acetyl chloride would yield butyl 5-acetoxy-2-fluorobenzoate. This modification can serve as a protecting group strategy or be used to introduce different functional moieties.
| Derivatization | Reagent | Product Functional Group |
| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether (-OR) |
| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Ester (-OCOR) |
Modifications to the Fluorine Atom
The fluorine atom on the aromatic ring is generally the most challenging site to modify due to the strength of the carbon-fluorine bond. However, under specific conditions, it can be replaced via nucleophilic aromatic substitution (SNAr) reactions.
For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the fluorine atom masterorganicchemistry.comlibretexts.org. In this compound, the ester and hydroxyl groups provide some electronic influence, but additional activating groups would likely be necessary to facilitate the displacement of the fluorine by a nucleophile. The reactivity order for halogens in SNAr is F > Cl > Br > I, which is counterintuitive to leaving group ability in other substitution reactions but is due to the high electronegativity of fluorine polarizing the C-F bond and facilitating the initial nucleophilic attack, which is the rate-determining step libretexts.orgstackexchange.com.
Potential nucleophiles for such a substitution could include alkoxides, amines, and thiols, which would lead to the corresponding ethers, amines, and thioethers.
Substitutions on the Aromatic Ring
Further substitution on the aromatic ring can be achieved through electrophilic aromatic substitution (EAS) reactions masterorganicchemistry.commsu.edu. The position of the incoming electrophile is directed by the existing substituents: the fluorine atom, the hydroxyl group, and the butyl ester group.
-OH (hydroxyl): A strongly activating, ortho-, para-directing group.
-F (fluoro): A deactivating, ortho-, para-directing group.
-COOBu (butyl ester): A deactivating, meta-directing group.
The powerful activating and directing effect of the hydroxyl group will likely dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group. The positions C4 and C6 are ortho to the hydroxyl group, and the C3 position is para. The C2 position is already substituted with fluorine. The steric hindrance from the adjacent butyl ester group might influence the regioselectivity between the C4 and C6 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation youtube.com.
| Reaction | Reagents | Expected Major Product Position(s) |
| Nitration | HNO₃, H₂SO₄ | Substitution at C4 or C6 |
| Bromination | Br₂, FeBr₃ | Substitution at C4 or C6 |
| Sulfonation | SO₃, H₂SO₄ | Substitution at C4 or C6 |
Synthesis of this compound Analogues and Isomers
The synthesis of analogues and isomers of this compound involves starting with appropriately substituted benzoic acids. For example, the synthesis of an isomer like butyl 4-fluoro-3-hydroxybenzoate would begin with 4-fluoro-3-hydroxybenzoic acid. This acid can be esterified with butanol under acidic conditions (e.g., using thionyl chloride in methanol for the methyl ester, followed by transesterification or direct esterification with butanol) . Similarly, other isomers such as 2-fluoro-3-hydroxybenzoic acid and 3-hydroxy-4-fluorobenzoic acid can be synthesized and subsequently esterified to produce the corresponding butyl esters google.comchemicalbook.comgoogle.com.
The synthesis of analogues with different substitution patterns on the aromatic ring would follow similar synthetic strategies, starting from the corresponding substituted benzoic acid precursors. For instance, introducing an additional substituent, such as a chloro group, would start with a chlorofluorohydroxybenzoic acid derivative semanticscholar.org.
Impact of Structural Modifications on Chemical Properties
Modification of the Butyl Ester Moiety: Altering the length of the alkyl chain in the ester group directly affects the lipophilicity and steric bulk of the molecule. Longer alkyl chains generally increase the lipophilicity and can lead to a decrease in aqueous solubility researchgate.netnih.govdistantreader.org. Hydrolysis of the ester to the carboxylic acid dramatically increases polarity and water solubility.
Derivatization of the Hydroxyl Group: Conversion of the hydroxyl group to an ether or an ester removes its ability to act as a hydrogen bond donor and reduces its acidity. This can lead to decreased polarity and changes in intermolecular interactions.
Modifications to the Fluorine Atom: Replacing the fluorine atom with other functional groups via SNAr would have a profound effect on the electronic properties of the aromatic ring. The high electronegativity of fluorine stabilizes the molecule and influences the acidity of the nearby hydroxyl group nih.gov. Its replacement would alter these properties significantly.
Substitutions on the Aromatic Ring: The introduction of additional substituents will alter the electronic landscape of the aromatic ring, influencing its reactivity and the pKa of the hydroxyl group. Electron-withdrawing groups will generally increase the acidity of the phenol, while electron-donating groups will decrease it. The position of the fluorine atom in fluorinated benzoxaboroles, for example, has been shown to significantly influence their pKa and biological activity nih.govresearchgate.net.
Computational and Theoretical Investigations of Butyl 2 Fluoro 5 Hydroxybenzoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Butyl 2-fluoro-5-hydroxybenzoate, these calculations provide a precise, three-dimensional model of its most stable geometric arrangement. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, yielding optimized bond lengths, bond angles, and dihedral angles.
The electronic structure, another critical output of these calculations, describes the distribution of electrons within the molecule. This is often visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d) level of theory)
| Parameter | Bond/Angle | Value |
| Bond Length | C-F | 1.35 Å |
| C-OH | 1.36 Å | |
| C=O | 1.21 Å | |
| O-C (ester) | 1.34 Å | |
| Bond Angle | C1-C2-F | 118.5° |
| C4-C5-OH | 119.0° | |
| C1-C(O)-O | 123.0° | |
| Dihedral Angle | C2-C1-C(O)-O | 178.5° |
Density Functional Theory (DFT) Studies on Conformational Analysis
Due to the presence of the flexible butyl ester group, this compound can exist in multiple conformations. Density Functional Theory (DFT) is a powerful tool for exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them. mdpi.comacs.orgxjtlu.edu.cn This analysis typically involves systematically rotating the dihedral angles of the rotatable bonds, such as those in the butyl chain and the C-O ester bond, and calculating the energy of each resulting geometry.
The results of a conformational analysis can reveal the lowest energy (most stable) conformer, as well as other low-energy conformers that may be present in equilibrium. This information is critical, as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape. For instance, intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen can significantly influence the preferred conformation and reactivity of the molecule.
Table 2: Hypothetical Relative Energies of this compound Conformers (DFT/B3LYP)
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |
| A | Extended Butyl Chain | 0.00 | 75.2 |
| B | Gauche Butyl Chain | 1.25 | 15.5 |
| C | Folded Butyl Chain | 2.50 | 9.3 |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations provide a means to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological target. researchgate.netresearchgate.netnih.gov MD simulations model the movement of atoms and molecules over time based on a classical force field, offering a dynamic picture of intermolecular interactions.
For this compound, an MD simulation in an aqueous environment could reveal how water molecules arrange themselves around the solute, forming hydrogen bonds with the hydroxyl and ester groups. researchgate.net This solvation structure is crucial for understanding the molecule's solubility and how it is recognized by other molecules. If a potential biological target is known, MD simulations can be used to model the binding process, identifying key intermolecular interactions such as hydrogen bonds, halogen bonds (involving the fluorine atom), and hydrophobic interactions that stabilize the complex. nih.gov
Table 3: Hypothetical Intermolecular Interactions for this compound in a Biological Binding Pocket (from MD Simulation)
| Interaction Type | Interacting Group on Compound | Potential Interacting Partner in Binding Pocket |
| Hydrogen Bond Donor | 5-hydroxyl group | Aspartate, Glutamate, Carbonyl backbone |
| Hydrogen Bond Acceptor | 5-hydroxyl group, Ester carbonyl | Arginine, Lysine, Serine, Amide backbone |
| Halogen Bond | 2-fluoro group | Carbonyl oxygen, Electron-rich aromatic ring |
| Hydrophobic | Butyl chain, Benzene (B151609) ring | Leucine, Valine, Isoleucine, Phenylalanine |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) is a common application of DFT. researchgate.netsemanticscholar.orgacs.orgnih.govacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that can be compared with experimental spectra to confirm the structure. Predicting the ¹⁹F chemical shift is particularly useful for fluorinated compounds. researchgate.netsemanticscholar.orgacs.orgnih.govacs.org
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. nih.govniscpr.res.inresearchgate.netarxiv.org This allows for the assignment of the absorption bands in an experimental IR spectrum to specific molecular motions, such as O-H stretching, C=O stretching of the ester, and C-F stretching.
Table 4: Hypothetical Predicted NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹H | H (hydroxyl) | 9.5 |
| H (aromatic) | 6.8 - 7.5 | |
| H (butyl chain) | 0.9 - 4.3 | |
| ¹³C | C (carbonyl) | 168.0 |
| C (aromatic) | 115.0 - 155.0 | |
| C (butyl chain) | 14.0 - 65.0 | |
| ¹⁹F | F | -125.0 |
Table 5: Hypothetical Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H Stretch | 3450 | Strong, Broad |
| C-H Stretch (Aromatic) | 3080 | Medium |
| C-H Stretch (Aliphatic) | 2960 | Strong |
| C=O Stretch (Ester) | 1715 | Very Strong |
| C=C Stretch (Aromatic) | 1600 | Medium |
| C-F Stretch | 1250 | Strong |
Reaction Pathway and Transition State Analysis for this compound Transformations
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. For this compound, a relevant transformation to study would be its hydrolysis, the cleavage of the ester bond. ic.ac.ukresearchgate.netresearchgate.netnih.govstudy.com
By mapping the potential energy surface of the reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. This provides quantitative insights into the reaction rate and the factors that influence it. Both acid-catalyzed and base-catalyzed hydrolysis mechanisms could be modeled to understand how the reaction proceeds under different conditions. nih.govstudy.com
Table 6: Hypothetical Calculated Energies for the Base-Catalyzed Hydrolysis of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + OH⁻ | 0.0 |
| Transition State | Tetrahedral intermediate formation | +15.2 |
| Intermediate | Tetrahedral intermediate | -5.8 |
| Products | 2-fluoro-5-hydroxybenzoate⁻ + Butanol | -18.5 |
Computational Approaches to Structure-Function Relationships
A primary goal of computational chemistry in drug discovery and materials science is to establish a relationship between a molecule's structure and its function or activity. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of this approach. researchgate.netnih.govnih.govmdpi.comsemanticscholar.org
For this compound, one could hypothesize a potential biological activity, for example, as an antioxidant, given the presence of the phenolic hydroxyl group. researchgate.netnih.govnih.gov A QSAR study would involve calculating a variety of molecular descriptors for this compound and a series of related molecules with known antioxidant activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. Such a model can then be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for the desired function.
Table 7: Hypothetical Molecular Descriptors for this compound for a QSAR Model of Antioxidant Activity
| Descriptor | Value | Functional Relevance |
| HOMO Energy | -6.5 eV | Correlates with the ease of donating an electron to a free radical |
| O-H Bond Dissociation Enthalpy | 85 kcal/mol | Energy required to donate the hydrogen atom from the hydroxyl group |
| Molecular Electrostatic Potential | -45 kcal/mol (near OH) | Indicates regions susceptible to electrophilic attack |
| LogP | 3.2 | Measure of lipophilicity, influencing membrane permeability |
Biological Activity and Mechanistic Insights of Butyl 2 Fluoro 5 Hydroxybenzoate
Enzyme Inhibition Studies and Binding Mechanisms
While direct enzyme inhibition studies on Butyl 2-fluoro-5-hydroxybenzoate are not extensively documented, the activities of structurally related compounds provide significant insights. The 2-hydroxybenzoic acid moiety is a key feature in a number of enzyme inhibitors. For instance, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic pathways. nih.gov The carboxylic acid and the adjacent hydroxyl group were found to be crucial for this inhibitory activity. nih.gov
In other studies, analogs of STAT3 inhibitors have been synthesized where modifications to hydrophobic regions of the molecule were correlated with cytotoxic effects. tandfonline.comnih.gov For example, the replacement of a cyclohexyl group with a t-butyl group resulted in higher cytotoxicity in certain cell lines. tandfonline.comnih.gov This suggests that the butyl group in this compound could play a significant role in its binding to enzymatic targets.
The following table summarizes the inhibitory activities of some related compounds on different enzymes.
| Compound/Analog Class | Target Enzyme | Key Findings |
| 2-hydroxybenzoic acid derivatives | SIRT5 | The carboxylic acid and adjacent hydroxyl group are essential for inhibitory activity. nih.gov |
| BP-1-102 analogs | STAT3 | Hydrophobic substituents and a spatially bulky moiety are important for the biological effect. tandfonline.comnih.gov |
| Fluorinated aldimines | ecKAS III | A fluorinated aldimine showed an IC50 of 17.1 µM, suggesting enzyme inhibition is a key part of its antibacterial action. nih.gov |
Receptor Binding Affinity and Ligand-Target Interactions
The binding affinity of ligands to their receptors is a critical determinant of their biological effects. Studies on structurally similar compounds have shed light on the potential receptor interactions of this compound. For instance, in the development of ligands for the 5-HT4 receptor, modifications to the aryl side of the ester bond, including the replacement of iodine with a fluoro group, were explored to create high-affinity ligands. nih.gov
Furthermore, research into selective allosteric ligands for the RORγt receptor has shown that the introduction of an ortho-fluoro substituent on a benzoic acid moiety can influence the compound's conformation and potency. dundee.ac.uk The fluoro substituent, in some cases, can lead to a slight decrease in potency due to conformational constraints within the binding pocket. dundee.ac.uk However, these interactions are highly specific to the target receptor. The hydroxyl group at position 5 can participate in hydrogen bonding, which may stabilize interactions with a receptor.
Below is a table detailing the receptor binding affinities of some related compounds.
| Compound/Analog | Receptor Target | Binding Affinity (Ki or IC50) | Key Interaction Insights |
| 5-HT4 receptor ligand analog | 5-HT4 | High affinity | Fluoro substitution on the aromatic ring is a viable strategy for developing high-affinity ligands. nih.gov |
| Trisubstituted isoxazoles | RORγt | IC50 < 150 nM | An ortho-fluoro substituent can influence compound conformation and potency. dundee.ac.uk |
| Xanthine derivatives | Adenosine A2B receptor | pKi values ranging from 6.02 to 9.18 | The position and type of substituent on the phenyl ring are critical for high affinity and irreversible binding. universiteitleiden.nl |
Cellular Uptake and Intracellular Localization Mechanisms
The ability of a compound to enter cells and localize to its site of action is fundamental to its biological activity. For small molecules, cellular uptake can occur through various mechanisms, including passive diffusion and energy-dependent processes like endocytosis. frontiersin.org The physicochemical properties of this compound, such as its moderate polarity, are expected to influence its ability to cross cell membranes. cymitquimica.com
Studies on other molecules have shown that cellular uptake can be temperature-dependent, suggesting an active transport mechanism. frontiersin.org For example, the uptake of a pyridine (B92270) benzimidazole (B57391) compound was evaluated at both 4°C and 37°C, with the lower temperature inhibiting endocytic processes. frontiersin.org Furthermore, for compounds that act on nuclear targets, efficient cellular uptake and subsequent nuclear localization are prerequisites for their gene-regulatory effects. caltech.edu The specific mechanisms governing the cellular uptake and intracellular destination of this compound would require dedicated experimental investigation.
Antimicrobial Activity at a Mechanistic Level
Para-hydroxybenzoic acid (PHBA) and its derivatives are well-known for their antimicrobial properties. researchgate.net These compounds are effective against a broad spectrum of microorganisms, including bacteria and fungi. researchgate.netacs.org The antimicrobial activity of α-methylene-γ-lactones, for instance, was shown to be potent against Staphylococcus aureus, Escherichia coli, and Pseudomonas fluorescens, among others. acs.org
The introduction of a fluorine atom into a molecule can enhance its antimicrobial potency. nih.gov For example, fluorinated aldimines have demonstrated significant antibacterial activity, with their mechanism suggested to involve enzyme inhibition. nih.gov In some cases, ortho-fluoro substituted compounds were found to be more active than their para-fluoro substituted counterparts. nih.gov Another potential mechanism of antimicrobial action, as seen with epigallocatechin gallate (EGCG), involves the disruption of key cellular processes such as DNA replication and cell wall integrity, and the inhibition of biofilm formation. frontiersin.org
The table below presents the antimicrobial activity of some related compounds.
| Compound/Analog | Target Microorganism | MIC (Minimum Inhibitory Concentration) | Potential Mechanism |
| 5-Fluoro-PAS | M. tuberculosis | 6.3–50 μg/mL | Not specified |
| Fluorinated aldimines | S. aureus, E. coli, P. aeruginosa, B. subtilis | 25.0 to 200.3 µM | Enzyme inhibition |
| α-methylene-γ-lactones | S. aureus, E. coli, P. fluorescens | Potent inhibition | Not specified |
| Epigallocatechin gallate (EGCG) | Streptococcus suis | 512 µg/mL | Inhibition of DNA replication, cell wall damage, biofilm inhibition. frontiersin.org |
Antioxidant Mechanisms and Radical Scavenging Activity
The phenolic hydroxyl group is a key structural feature responsible for the antioxidant activity of many compounds. chemrxiv.org This group can donate a hydrogen atom to scavenge free radicals, thereby interrupting oxidative chain reactions. chemrxiv.orgresearchgate.net The antioxidant potential of this compound is likely attributable to its 5-hydroxy group.
The mechanisms of antioxidant action are varied and can include:
Direct radical scavenging: Antioxidants can directly interact with and neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and reactive oxygen species (ROS) such as the hydroxyl radical. researchgate.netnih.gov The scavenging ability is often measured by the reduction in absorbance of a radical solution. chemrxiv.orgnih.gov
Metal chelation: Some antioxidants can chelate metal ions like Fe(II), preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. nih.govscirp.org
Inhibition of lipid peroxidation: By scavenging radicals, antioxidants can prevent the chain reactions of lipid peroxidation, which can cause damage to cell membranes. scirp.orgmdpi.com
Studies on butylated hydroxytoluene (BHT) analogs and propofol (B549288) have demonstrated potent antioxidant and radical scavenging activities, often superior to standard antioxidants like α-tocopherol. mdpi.comnih.gov
Modulation of Gene Expression Pathways at the Molecular Level
Small molecules can modulate gene expression through various molecular mechanisms. One common mechanism is the interference with transcription factor binding to DNA response elements, which can either activate or suppress gene expression. caltech.edugoogle.com.na For a molecule to exert such effects, it must be able to enter the cell and localize to the nucleus. caltech.edu
For example, certain compounds have been shown to selectively activate the Nurr1-RXRα heterodimer, a nuclear receptor complex, leading to an increase in the transcription of brain-derived neurotrophic factor (BDNF). nih.gov Other systems utilize non-steroidal ligands to interact with an ecdysone (B1671078) receptor complex to control the expression of an exogenous gene. google.co.ug While there are no direct studies on this compound's effect on gene expression, its structure suggests that it could potentially interact with nuclear receptors or other components of the transcriptional machinery. The modulation of gene expression can also be a downstream effect of its primary interaction with a cellular target, such as an enzyme or receptor that is part of a signaling pathway.
Structure-Activity Relationships (SAR) in In Vitro Biological Systems
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For aromatic compounds like this compound, the nature and position of substituents on the phenyl ring are of paramount importance.
Role of the Hydroxyl Group: The phenolic hydroxyl group is often essential for antioxidant activity and can participate in crucial hydrogen bond interactions within the binding pockets of enzymes and receptors. nih.govchemrxiv.org
Impact of the Fluoro Substituent: The introduction of a fluorine atom can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions. dundee.ac.uknih.gov The position of the fluorine atom is critical; for instance, in a series of fluoro-substituted para-aminosalicylic acid (PAS) analogs, the 5-fluoro analog showed the best activity against M. tuberculosis, while the 3-fluoro and 6-fluoro analogs had diminished activity. nih.gov In other cases, an ortho-fluoro substituent has been shown to be more effective than a para-fluoro substituent in enhancing antibacterial effects. nih.gov
The table below summarizes some key SAR findings from related compound classes.
| Compound Class | Biological Activity | Key SAR Findings |
| BP-1-102 analogs | Cytotoxicity | Hydrophobic substituents are important for the biological effect. tandfonline.comnih.gov |
| Fluoro-substituted PAS analogs | Antimicrobial | The position of the fluoro group on the phenyl ring significantly impacts activity. nih.gov |
| Trisubstituted isoxazoles | Receptor Binding | An ortho-fluoro substituent can unfavorably alter the conformation for binding in some cases. dundee.ac.uk |
| 2-hydroxybenzoic acid derivatives | Enzyme Inhibition | The carboxylic acid and adjacent hydroxyl group are essential for SIRT5 inhibition. nih.gov |
Structure Activity and Structure Property Relationship Studies for Butyl 2 Fluoro 5 Hydroxybenzoate Analogues
Impact of Fluorine Substitution on Electronic and Steric Properties
The introduction of a fluorine atom into an aromatic ring, as seen in Butyl 2-fluoro-5-hydroxybenzoate, profoundly influences the molecule's electronic and steric characteristics. numberanalytics.com Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect deactivates the benzene (B151609) ring towards electrophilic substitution. numberanalytics.comstackexchange.comvaia.com This effect can be a desirable trait in drug design, as it can enhance metabolic stability. tandfonline.com
Despite its electron-withdrawing nature, fluorine can also act as a weak π-donor through resonance, which directs electrophilic substitution to the ortho and para positions. stackexchange.com This dual electronic nature of fluorine—inductive withdrawal and resonance donation—creates a unique electronic environment on the aromatic ring that can influence binding affinity to target proteins. stackexchange.comsci-hub.st The presence of fluorine can also alter the acidity or basicity of nearby functional groups. tandfonline.com
Table 1: Comparison of van der Waals Radii
| Atom | van der Waals Radius (Å) |
| Hydrogen | 1.20 |
| Fluorine | 1.47 |
| Oxygen | 1.57 |
This table illustrates the relative sizes of hydrogen, fluorine, and oxygen atoms, highlighting fluorine's ability to mimic hydrogen with minimal steric impact.
Role of the Hydroxyl Group in Intermolecular Interactions
The hydroxyl (-OH) group on the benzene ring is a critical functional group that can significantly participate in intermolecular interactions, primarily through hydrogen bonding. wisdomlib.org As a hydrogen bond donor, the hydrogen of the hydroxyl group can interact with electronegative atoms on a biological target, while the oxygen atom can act as a hydrogen bond acceptor. stereoelectronics.org The ability of phenolic hydroxyl groups to donate hydrogen atoms is also central to their antioxidant properties, as they can neutralize free radicals. wisdomlib.orgresearchgate.net
The position of the hydroxyl group relative to other substituents on the aromatic ring can influence its properties. For instance, an ortho-hydroxyl group can form an intramolecular hydrogen bond with an adjacent carboxylate group, which can affect the molecule's conformation and acidity. nih.govcdnsciencepub.com In contrast, meta and para-hydroxyl groups are more available for intermolecular hydrogen bonding with the solvent or a biological target. cdnsciencepub.com The number and position of hydroxyl groups on a phenolic ring can directly impact its antioxidant activity, with more hydroxyl groups generally leading to increased potency. researchgate.net
Influence of the Ester Moiety on Reactivity and Biological Recognition
The butyl ester moiety in this compound plays a crucial role in the molecule's reactivity and its recognition by biological systems. Esters are versatile functional groups in medicinal chemistry and are often employed as prodrugs to enhance properties like bioavailability. numberanalytics.comnih.gov The ester can mask a more polar carboxylic acid, increasing lipophilicity and facilitating passage through biological membranes. stereoelectronics.orgnumberanalytics.com Once inside the body, esterases can hydrolyze the ester to release the active form of the drug. stereoelectronics.orgnih.gov
The reactivity of the ester group is influenced by both steric and electronic factors. numberanalytics.com Bulky groups near the ester can hinder its hydrolysis, while electron-withdrawing groups can increase its reactivity. numberanalytics.comnih.gov The carbonyl oxygen of the ester is a potential hydrogen bond acceptor, which can be a key interaction point in a protein's binding site. stereoelectronics.org However, the stability of the ester bond is a critical consideration, as premature hydrolysis can lead to a shortened duration of action. stereoelectronics.orgnih.gov Studies have shown that the nature of the alcohol portion of the ester can significantly affect its metabolic stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrj.org For analogues of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors.
These descriptors can be categorized as electronic (e.g., Hammett constants, atomic charges), steric (e.g., Taft steric parameters, molecular volume), and hydrophobic (e.g., logP). jst.go.jpnih.gov For example, a QSAR study on substituted benzoic acids found that their toxicity could be correlated with descriptors like the logarithm of the partition coefficient (logP) and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov
In the context of this compound derivatives, a QSAR model could be constructed by synthesizing a series of analogues with variations in the substituents on the aromatic ring and the ester group. By measuring the biological activity of these analogues and calculating their molecular descriptors, a regression model can be generated. Such a model could then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds. chemrj.orgresearchgate.net
Table 2: Example Descriptors for QSAR Modeling
| Descriptor Type | Example Descriptor | Property Represented |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of a substituent |
| Steric | Taft Steric Parameter (Es) | Bulkiness of a substituent |
| Hydrophobic | LogP | Lipophilicity of the molecule |
| Quantum Chemical | ELUMO | Electron-accepting ability |
This table provides examples of descriptors commonly used in QSAR studies to quantify different aspects of a molecule's structure.
Quantitative Structure-Property Relationship (QSPR) Modeling
Similar to QSAR, Quantitative Structure-Property Relationship (QSPR) modeling aims to correlate the chemical structure of compounds with their physicochemical properties. researchgate.net For this compound and its analogues, QSPR can be used to predict properties such as solubility, boiling point, and chromatographic retention times.
The descriptors used in QSPR are similar to those in QSAR, encompassing constitutional, topological, geometrical, and electronic parameters. psu.edu For instance, the pKa of substituted benzoic acids has been successfully predicted using QSPR models that incorporate descriptors for both the solute (the benzoic acid derivative) and the solvent. researchgate.net
By developing robust QSPR models, researchers can predict key properties of novel this compound analogues before their synthesis, saving time and resources. This predictive capability is valuable in drug development for optimizing properties that affect a drug's absorption, distribution, metabolism, and excretion (ADME).
Analytical Methodologies for Butyl 2 Fluoro 5 Hydroxybenzoate Detection and Quantification
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone for the analysis of pharmaceutical and chemical compounds, allowing for the separation of the target analyte from impurities and degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly suitable for the analysis of Butyl 2-fluoro-5-hydroxybenzoate.
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase.
Development of an HPLC method for this compound would typically involve the optimization of several parameters to achieve adequate resolution, peak shape, and analysis time. A suitable starting point would be a C18 or C8 column, which provides good retention and separation for moderately non-polar compounds. The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with a pH-adjusting buffer like phosphate (B84403) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.net Gradient elution is often preferred over isocratic elution to ensure the timely elution of any potential impurities with different polarities. chromatographyonline.com
Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound exhibits strong absorbance in the UV region. The selection of the detection wavelength is critical for sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the analyte.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic esters. |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Formic acid helps to protonate the phenolic group, improving peak shape. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start at 50% B, linear gradient to 95% B over 10 minutes | Ensures elution of the main compound and any less polar impurities within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds. The optimal wavelength should be determined by a UV scan. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may be amenable to direct GC analysis, derivatization of the hydroxyl group is often performed to improve its volatility and chromatographic behavior. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the polar hydroxyl group into a non-polar trimethylsilyl (B98337) (TMS) ether. researchgate.net
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is typically used. The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. Detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and identification.
Table 2: Representative GC Method Parameters for this compound (as TMS derivative)
| Parameter | Condition | Rationale |
|---|---|---|
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness | A versatile column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate | Inert carrier gases for GC. |
| Injector Temperature | 280 °C | Ensures rapid vaporization of the derivatized analyte. |
| Oven Temperature Program | Initial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min | Separates the analyte from by-products of the derivatization reaction and any impurities. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides robust quantification, while MS allows for structural confirmation. |
| Detector Temperature | 300 °C (FID) | Prevents condensation of the eluting compounds. |
Electrochemical Methods for this compound Sensing
Electrochemical methods offer a sensitive and rapid approach for the detection of electroactive compounds. The phenolic hydroxyl group in this compound can be oxidized at a suitable electrode surface, providing a basis for its electrochemical detection. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be utilized.
The development of an electrochemical sensor would involve the selection of an appropriate electrode material. Glassy carbon electrodes (GCE) are commonly used, and their surface can be modified with various nanomaterials (e.g., carbon nanotubes, metal nanoparticles) to enhance the sensitivity and selectivity of the detection. nih.govnih.govmdpi.com The supporting electrolyte and its pH are critical parameters that need to be optimized to obtain a well-defined and reproducible electrochemical signal. While specific methods for this compound are not widely reported, methods for other phenolic compounds and hydroxybenzoates can be adapted. nih.govnih.gov
Coupled Techniques (e.g., GC-MS, LC-MS) for Identification and Quantification
Coupling chromatographic separation with mass spectrometry provides a powerful tool for both the identification and quantification of this compound, especially in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC can be coupled with a mass spectrometer. Following separation in the GC column, the eluting compounds are ionized (typically by electron ionization - EI), and the resulting fragments are separated by their mass-to-charge ratio. The fragmentation pattern is a unique fingerprint of the molecule, allowing for its unambiguous identification. researchgate.netnih.gov For quantification, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only specific fragment ions of the target analyte, thereby increasing sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of compounds that are not suitable for GC due to low volatility or thermal instability. The eluent from the HPLC column is introduced into the mass spectrometer through an interface, most commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-, providing molecular weight information. chromatographyonline.com Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity. In this technique, the parent ion is selected and fragmented, and a specific fragment ion is monitored for quantification (Multiple Reaction Monitoring - MRM). nih.gov
Table 3: Illustrative LC-MS/MS Parameters for this compound
| Parameter | Condition |
|---|---|
| LC System | UHPLC system for fast analysis |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS/MS Transition | Parent ion (e.g., [M-H]⁻) → Fragment ion |
| Collision Energy | Optimized for the specific parent-fragment transition |
Method Validation and Quality Control for Analytical Procedures
Any analytical method developed for the quantification of this compound must be validated to ensure its reliability, accuracy, and precision for its intended purpose. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). iik.ac.idhbm4eu.eu
The key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. hbm4eu.eu This is often demonstrated by analyzing placebo samples and stressed samples.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated, and the correlation coefficient (r²) should typically be ≥ 0.999. researchgate.net
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is usually assessed by recovery studies, where a known amount of the analyte is spiked into a placebo matrix and the recovery is calculated. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 4: Typical Acceptance Criteria for Analytical Method Validation
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 2% Intermediate Precision: ≤ 3% |
| Robustness | RSD of results should remain within acceptable limits when parameters are varied. |
Emerging Applications and Future Research Directions for Butyl 2 Fluoro 5 Hydroxybenzoate
Potential as a Synthetic Intermediate in Complex Molecule Synthesis
The inherent reactivity of Butyl 2-fluoro-5-hydroxybenzoate, stemming from its multiple functional groups, positions it as a valuable intermediate in the synthesis of intricate molecules. The presence of the hydroxyl and ester groups allows for a variety of chemical transformations, while the fluorine atom can significantly influence the electronic properties and biological activity of the final products.
Patent literature supports the role of this compound and its isomers as foundational components in the preparation of more complex chemical entities. For instance, a patent for the preparation of hydroxybenzoic benzyl (B1604629) esters lists "benzyl 2-fluoro-5-hydroxybenzoate" among numerous examples of target molecules, indicating the utility of the fluorinated hydroxybenzoate core in organic synthesis. google.com This suggests that the butyl ester variant would similarly serve as a crucial starting material for a diverse range of compounds. The synthesis of such esters often involves the reaction of the corresponding hydroxybenzoic acid with an alcohol, a process that can be adapted to produce a wide array of derivatives.
Furthermore, the strategic placement of the fluorine atom can be leveraged to direct subsequent chemical reactions, offering a level of control in the assembly of complex molecular frameworks. This is a common strategy in "fluorous synthesis," where the unique properties of organofluorine compounds are exploited to facilitate the purification and isolation of reaction products. researchgate.net The principles of fluorous chemistry, which include the use of fluorous tags and solid-phase extraction, can be applied to streamline the synthesis of complex molecules derived from this compound.
Role in Materials Science (e.g., Polymer Additives, Liquid Crystals)
The unique properties conferred by the fluorine atom make this compound and its derivatives attractive candidates for applications in materials science, particularly in the development of advanced polymers and liquid crystals.
Polymer Additives: Fluorinated compounds are known to be effective polymer additives, enhancing properties such as thermal stability, chemical resistance, and surface characteristics. daikinchemicals.complasticsengineering.orgresearchgate.net The incorporation of fluorinated moieties can lead to polymers with low coefficients of friction, flame retardancy, and anti-stick properties. plasticsengineering.orgresearchgate.net While specific research on this compound as a polymer additive is not yet widespread, the known benefits of fluorinated additives suggest a strong potential in this area. For example, fluoropolymers are used to improve the processability of plastics and to create high-performance lubricants. daikinchemicals.com The butyl group in this compound could further enhance its compatibility with various polymer matrices.
Liquid Crystals: The synthesis of fluorinated liquid crystals is an active area of research, driven by the demand for materials with specific electro-optical properties for display technologies. nih.govtandfonline.comjst.go.jp The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic behavior, dielectric anisotropy, and viscosity. tandfonline.com Research on related fluorinated hydroxybenzoic acids demonstrates their utility as building blocks for liquid crystals. For instance, 3-fluoro-4-hydroxybenzoic acid is used in the preparation of 4-n-alkoxy-3-fluorobenzoic acids, which are precursors to liquid crystalline compounds. sigmaaldrich.com Similarly, a European patent describes the synthesis of fluorinated liquid crystals derived from 2-fluoro-4-benzyloxy-benzoic acid, highlighting the importance of the fluorinated benzoate (B1203000) structure. epo.org The structure of this compound, with its combination of a flexible alkyl chain and a rigid, fluorinated aromatic core, is consistent with the molecular design principles for certain types of liquid crystals.
| Potential Application in Materials Science | Key Influencing Structural Feature | Anticipated Benefit |
| Polymer Additive | Fluorine Atom | Enhanced thermal stability, chemical resistance, reduced friction. daikinchemicals.complasticsengineering.orgresearchgate.net |
| Liquid Crystal Component | Fluorinated Aromatic Core & Butyl Chain | Modified mesomorphic properties, dielectric anisotropy. tandfonline.comjst.go.jp |
Applications as a Chemical Probe for Biological Research
The fluorine atom in this compound makes it a candidate for development as a chemical probe, particularly for use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and imaging. core.ac.uk ¹⁹F NMR is a powerful tool in chemical biology due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine in biological systems, which results in background-free spectra. core.ac.uk
Chemical probes are essential for studying biological processes in real-time and within living systems. The design of such probes often involves incorporating a reporter group, such as a fluorophore or a ¹⁹F-containing moiety, into a molecule that can interact with a specific biological target. While direct applications of this compound as a chemical probe have not been extensively reported, the principles of probe design suggest its potential. For example, fluorinated probes have been developed for sensing and imaging various biological species and activities, including hypochlorous acid and enzymatic activity. core.ac.uk
The development of chemical probes often starts with a "scaffold" molecule that can be readily modified to introduce targeting and reporting functionalities. This compound, with its reactive hydroxyl and ester groups, provides convenient handles for such modifications. cymitquimica.com For instance, the hydroxyl group could be used to attach the probe to a larger biomolecule, while the butyl ester could be varied to modulate the probe's solubility and cell permeability.
Development of Novel Derivates with Enhanced Specificity
The versatile structure of this compound serves as a foundation for the rational design and synthesis of novel derivatives with enhanced specificity for various applications. By systematically modifying the core structure, researchers can fine-tune the compound's properties to interact with specific biological targets or to exhibit desired material characteristics.
In medicinal chemistry, for example, the synthesis of a library of derivatives is a common strategy for lead optimization. A study on prodrugs of fluoro-substituted benzoates of epigallocatechin (EGC) demonstrated that the introduction of fluorine atoms can enhance the biological activity of the parent compound. mdpi.com This highlights the potential of creating derivatives of this compound with improved therapeutic efficacy. The synthesis of such derivatives could involve modifications at the hydroxyl group, the ester chain, or even further substitution on the aromatic ring.
The synthesis of various ester and amide derivatives of related fluorinated hydroxybenzoic acids has been reported in the literature, showcasing the chemical tractability of this class of compounds. For example, the synthesis of ethyl 4-amino-5-fluoro-2-hydroxybenzoate has been described, demonstrating the feasibility of introducing additional functional groups to the fluorinated benzoate core. nih.gov Similarly, the synthesis of N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl moiety has been explored for antimicrobial applications, providing a blueprint for creating novel bioactive compounds from similar scaffolds. google.com
| Derivative Class | Synthetic Strategy | Potential Application |
| Amides | Reaction of the corresponding acid with amines | Pharmaceutical agents google.com |
| Ethers | Alkylation of the hydroxyl group | Liquid crystals, bioactive molecules mdpi.com |
| Poly-substituted Aromatics | Further functionalization of the benzene (B151609) ring | Fine-tuning of electronic and steric properties |
Integration into Multidisciplinary Research Areas
The diverse potential applications of this compound naturally position it at the intersection of several scientific disciplines, including organic chemistry, materials science, chemical biology, and pharmacology. Its role as a building block makes it relevant to synthetic chemists, while its potential in polymers and liquid crystals is of interest to materials scientists. cymitquimica.com Concurrently, its prospects as a chemical probe and a scaffold for bioactive molecules attract the attention of chemical biologists and medicinal chemists.
This interdisciplinary nature fosters collaborative research efforts. For instance, the development of a new drug candidate based on the this compound scaffold would require expertise in synthetic organic chemistry to create derivatives, computational chemistry to model interactions with biological targets, and pharmacology to evaluate their biological activity. Similarly, the creation of novel fluorinated polymers would involve collaboration between polymer chemists and materials scientists to synthesize and characterize the new materials.
The study of substituted benzoates in various contexts, from the modification of wood surfaces to their coordination chemistry with metal centers, further illustrates the broad scientific interest in this class of compounds. mdpi.comacs.org These studies provide a foundation for exploring the integration of this compound into new and existing research programs.
Identification of New Research Frontiers for this compound
Looking ahead, several new research frontiers can be envisioned for this compound and its derivatives. These emerging areas will likely capitalize on the unique combination of properties imparted by its chemical structure.
One promising direction is the development of "smart" materials that respond to external stimuli. The incorporation of the fluorinated benzoate moiety into polymers could lead to materials with tunable surface properties or that exhibit changes in their physical characteristics in response to light, temperature, or pH. The reversible chemical switching observed in some benzoate-substituted metal complexes suggests the potential for creating molecular switches and sensors. researchgate.net
Another frontier lies in the field of agrochemicals. Fluorinated compounds are increasingly used in the design of new pesticides and herbicides due to their enhanced biological activity and metabolic stability. chemimpex.com Investigating the biological activity of this compound derivatives against various pests and weeds could open up new avenues for agricultural applications.
Furthermore, the unique electronic properties of the fluorinated aromatic ring could be exploited in the development of organic electronic materials. While this area is still nascent for this specific compound, the broader field of organic electronics is constantly seeking new molecular components with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Finally, the continued exploration of its role as a synthetic building block will undoubtedly lead to the discovery of novel complex molecules with interesting and useful properties. The systematic exploration of its reactivity and the development of new synthetic methodologies will be crucial for unlocking the full potential of this versatile chemical compound. researchgate.net
Q & A
Q. What are the standard synthetic routes for Butyl 2-fluoro-5-hydroxybenzoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : A common approach involves esterification of 2-fluoro-5-hydroxybenzoic acid with butanol using acid catalysts (e.g., sulfuric acid). Optimization requires monitoring reaction temperature (80–110°C), solvent selection (toluene or DMF), and catalyst loading via fractional factorial design. Use databases like REAXYS to identify analogous protocols for fluorinated benzoates . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>98%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm ester formation (e.g., butyl group signals at δ 0.9–1.7 ppm) and fluorine coupling patterns .
- FT-IR : Validate ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and hydroxyl (O-H) absence due to esterification .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with PubChem data for similar fluorinated esters .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to minimize hydrolysis. Conduct stability studies via accelerated degradation testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Ensure lab ventilation and use PPE (gloves, goggles) during handling, as recommended for analogous fluorinated esters .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to model transition states and calculate activation energies for ester hydrolysis or transesterification. Tools like Gaussian or ORCA can simulate fluorine’s electron-withdrawing effects on the carbonyl group’s electrophilicity. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants under varying pH) .
Q. What strategies resolve contradictions in NMR data when synthesizing this compound?
- Methodological Answer :
- Signal Assignment : Compare experimental ¹⁹F NMR shifts with computed values (e.g., using ACD/Labs or MestReNova).
- Impurity Analysis : Use 2D NMR (HSQC, HMBC) to differentiate between ester by-products (e.g., di-ester formation) and unreacted starting materials.
- Dynamic Effects : Variable-temperature NMR to assess conformational exchange broadening signals .
Q. How can researchers design experiments to analyze the biological activity of this compound while adhering to ethical guidelines?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase) using fluorometric assays. Include positive controls (e.g., aspirin for COX-1/2) and validate cytotoxicity via MTT tests on cell lines.
- Ethical Compliance : Follow institutional review board (IRB) protocols for non-human studies. Document safety data (LD₅₀, MSDS) as outlined in chemical handling guidelines .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for optimizing the yield of this compound synthesis?
- Methodological Answer : Apply response surface methodology (RSM) with central composite design to model interactions between variables (temperature, catalyst concentration, reaction time). Use ANOVA to identify significant factors and desirability functions to maximize yield .
Q. How can researchers address discrepancies between theoretical and experimental melting points for this compound?
- Methodological Answer :
- Purity Check : Perform DSC (differential scanning calorimetry) to detect eutectic mixtures or polymorphs.
- Computational Validation : Compare experimental mp with predicted values from cheminformatics tools (e.g., ChemAxon, PubChem). Adjust synthesis/purification steps if impurities >2% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
